molecular formula C10H10N2O B025632 3-Methyl-1-phenyl-1H-pyrazol-5-ol CAS No. 19735-89-8

3-Methyl-1-phenyl-1H-pyrazol-5-ol

Cat. No. B025632
CAS No.: 19735-89-8
M. Wt: 174.2 g/mol
InChI Key: KZQYIMCESJLPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06344175B1

Procedure details

Pyridine-pyrazolone reaction: Quantitative analysis of cyanogen, showing blue. PH 7→ add chlorimine T solution, and add the mixture of a solution of bis-(1-phenyl-3-methyl-5-pyrazolone) in pyridine and a solution of 1-phenyl-3-methyl-5-pyrazolone two to three minutes later, then leave for a while.
Name
Pyridine pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
chlorimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(1-phenyl-3-methyl-5-pyrazolone)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:7]1[CH:11]=[CH:10][C:9](=[O:12])[N:8]=1.N#[C:14][C:15]#N.N1C=CC=C[CH:18]=1>>[C:15]1([N:8]2[C:9](=[O:12])[CH:10]=[C:11]([CH3:18])[NH:7]2)[CH:14]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
Pyridine pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1.N1=NC(C=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CC#N
Step Three
Name
chlorimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
bis-(1-phenyl-3-methyl-5-pyrazolone)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
add

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1NC(=CC1=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.